
5-Chloro-2-iodo-1-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-iodo-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5 and 2 positions, respectively, and a methyl group at the 1 position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-1-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the halogenation of 1-methylimidazole. The process typically starts with the chlorination of 1-methylimidazole to introduce the chlorine atom at the 5 position. This can be followed by iodination to introduce the iodine atom at the 2 position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine or iodine monochloride for iodination .
Industrial Production Methods
Industrial production of 5-chloro-2-iodo-1-methyl-1H-imidazole may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
5-Chloro-2-iodo-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom at the 2 position makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-iodo-1-methyl-1H-imidazole, while coupling reactions can produce various biaryl or alkyne derivatives.
科学的研究の応用
5-Chloro-2-iodo-1-methyl-1H-imidazole has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and catalysts.
作用機序
The mechanism of action of 5-chloro-2-iodo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions. Additionally, the compound can participate in various molecular pathways, influencing cellular processes and biochemical reactions .
類似化合物との比較
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
2-Iodo-1-methylimidazole: Lacks the chlorine substituent, affecting its reactivity in substitution reactions.
5-Bromo-2-iodo-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
5-Chloro-2-iodo-1-methyl-1H-imidazole is unique due to the presence of both chlorine and iodine substituents, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .
特性
分子式 |
C4H4ClIN2 |
|---|---|
分子量 |
242.44 g/mol |
IUPAC名 |
5-chloro-2-iodo-1-methylimidazole |
InChI |
InChI=1S/C4H4ClIN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 |
InChIキー |
OMROLINQCROTRB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



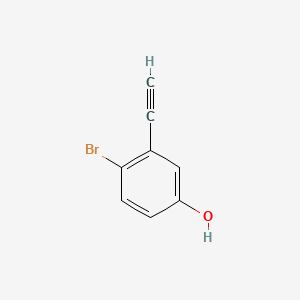
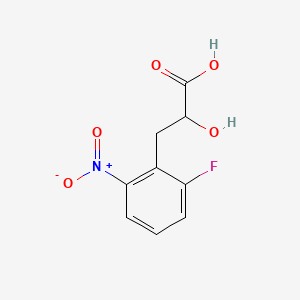
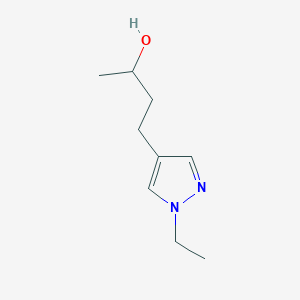
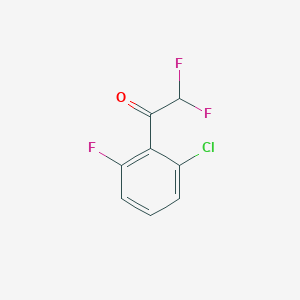
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
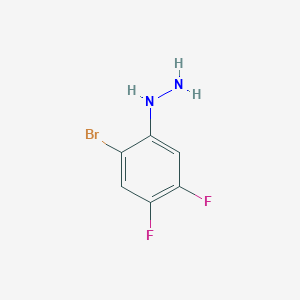
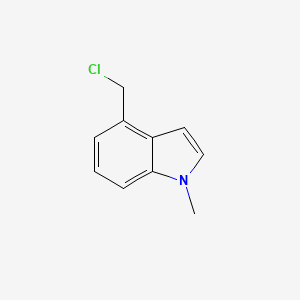
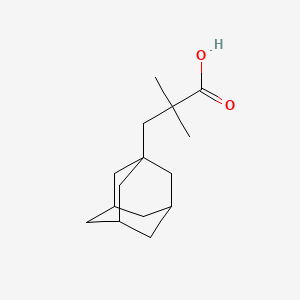
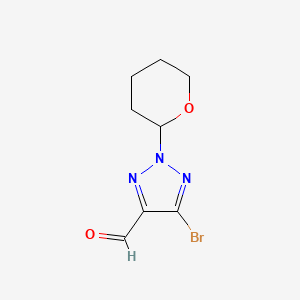
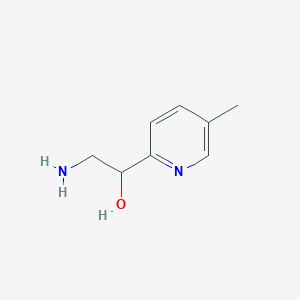
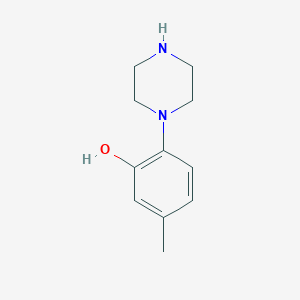
![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
